molecular formula C23H34FN3O2 B11455173 N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}cyclohexanecarboxamide

N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}cyclohexanecarboxamide

Cat. No.: B11455173
M. Wt: 403.5 g/mol
InChI Key: KURRPSWRPXPOHL-UHFFFAOYSA-N
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Description

N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}cyclohexanecarboxamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}cyclohexanecarboxamide typically involves multiple steps. One common method involves the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments . The reaction conditions often require the use of polar solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO), and weak inorganic bases like potassium phosphate or cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}cyclohexanecarboxamide is unique due to its specific substitution pattern and the presence of the cyclohexanecarboxamide moiety. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C23H34FN3O2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C23H34FN3O2/c1-17(2)16-21(25-22(28)18-6-4-3-5-7-18)23(29)27-14-12-26(13-15-27)20-10-8-19(24)9-11-20/h8-11,17-18,21H,3-7,12-16H2,1-2H3,(H,25,28)

InChI Key

KURRPSWRPXPOHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)NC(=O)C3CCCCC3

Origin of Product

United States

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